Product packaging for Methyl (cyclohexylsulfamoyl)carbamate(Cat. No.:CAS No. 90222-26-7)

Methyl (cyclohexylsulfamoyl)carbamate

Cat. No.: B14380191
CAS No.: 90222-26-7
M. Wt: 236.29 g/mol
InChI Key: BTNVBBVFQQNGCN-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry

Sulfamoyl carbamates are a distinct class of organic compounds that integrate two important functional groups: the sulfamoyl group and the carbamate (B1207046) group. In the broader context of organic chemistry, these compounds are situated at the intersection of sulfur and nitrogen chemistry, an area rich in diverse reactivity and molecular architecture. The carbamate functional group, often considered a hybrid of an amide and an ester, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and polymers. nih.govnih.gov Similarly, the sulfamoyl group, a derivative of sulfonic acid, is a key component in many biologically active molecules, most notably the sulfonamide "sulfa" drugs. nih.govwikipedia.org The combination of these two moieties in a single molecule, as seen in Methyl (cyclohexylsulfamoyl)carbamate, gives rise to unique chemical properties and potential applications.

The study of sulfamoyl carbamates falls under the umbrella of organosulfur chemistry, a field that explores the synthesis, structure, and properties of organic compounds containing sulfur. These compounds are known for their diverse chemical behavior, owing to the variable oxidation states of sulfur and its ability to form a wide range of functional groups. The presence of the carbamate group introduces elements of carbonyl chemistry and amine reactivity, making sulfamoyl carbamates versatile building blocks in organic synthesis. Their synthesis often involves the reaction of a sulfamoyl chloride with an appropriate carbamate or the reaction of a sulfonyl isocyanate with an alcohol.

Structural Significance of the Carbamate Functional Group

Carbamates are considered "amide-ester" hybrids, exhibiting chemical reactivity comparable to both functional groups. nih.gov They are generally more stable to hydrolysis than esters, a property that is often exploited in drug design to improve the metabolic stability of a compound. nih.gov The carbamate group can also participate in hydrogen bonding, both as a hydrogen bond donor (through the N-H group) and as a hydrogen bond acceptor (through the carbonyl and ester oxygens). acs.org This ability to form hydrogen bonds is critical for molecular recognition and binding to biological macromolecules such as enzymes and receptors. acs.org

Furthermore, the carbamate group is a versatile protecting group for amines in organic synthesis. masterorganicchemistry.com Its stability under a range of conditions and the availability of various methods for its introduction and removal make it an invaluable tool for chemists. masterorganicchemistry.com By temporarily masking the reactivity of an amine, other chemical transformations can be carried out on the molecule without affecting the protected amine.

Role of the Sulfamoyl Moiety in Organic Structures

The sulfamoyl group, R₂NSO₂-, is a key structural feature in a wide array of organic molecules with significant biological activities. nih.gov It is the defining functional group of the sulfonamide class of antibiotics, which have been instrumental in treating bacterial infections. nih.gov The geometry of the sulfamoyl group is tetrahedral around the sulfur atom, and the S-N bond is relatively unreactive. wikipedia.org

The presence of the sulfonyl group (-SO₂-) imparts a strong electron-withdrawing effect, which can significantly influence the acidity of the N-H proton in unsubstituted or monosubstituted sulfamoyl groups. This acidity is a key factor in the biological mechanism of action of many sulfonamide drugs. The sulfamoyl moiety can also engage in hydrogen bonding, with the two oxygen atoms acting as hydrogen bond acceptors and the N-H proton (if present) acting as a hydrogen bond donor. These interactions are often critical for the binding of sulfamoyl-containing molecules to their biological targets.

In medicinal chemistry, the sulfamoyl group is often used as a bioisostere for other functional groups, such as carboxylic acids. This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and better cell membrane permeability. The sulfamoyl group is also found in a variety of other drug classes, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4S B14380191 Methyl (cyclohexylsulfamoyl)carbamate CAS No. 90222-26-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90222-26-7

Molecular Formula

C8H16N2O4S

Molecular Weight

236.29 g/mol

IUPAC Name

methyl N-(cyclohexylsulfamoyl)carbamate

InChI

InChI=1S/C8H16N2O4S/c1-14-8(11)10-15(12,13)9-7-5-3-2-4-6-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

BTNVBBVFQQNGCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NS(=O)(=O)NC1CCCCC1

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. However, many carbamates, including N-methylcarbamates, are thermally labile and may decompose in the hot GC injector port. usgs.gov To overcome this, derivatization techniques are often employed. For instance, flash methylation in the injection port can make carbamates more suitable for GC-MS analysis. scispec.co.th

The GC-MS analysis of derivatized carbamates typically shows characteristic fragmentation patterns. For many methyl-aryl-carbamates, a common fragmentation pathway involves the loss of a methyl group (a loss of 15 m/z). scispec.co.th The mass spectrum of an unknown compound can be compared with a library of known spectra for identification. nih.gov

Table 1: Typical GC-MS Parameters for Carbamate (B1207046) Analysis

Parameter Value
Column SGE BPX-50 (60 m x 0.25 mm ID, 0.25 µm film)
Oven Program 70°C (1 min), then 10°C/min to 300°C (hold 6 min)
Injector Temp 250°C
Ion Source Temp 250°C
Ionization Mode Electron Ionization (+EI), 70 eV

Data derived from general carbamate analysis methods. scispec.co.th

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing thermally labile and polar molecules like many carbamates. researchgate.net It is often coupled with liquid chromatography (LC-MS). In ESI-MS, the analyte in solution is sprayed into the mass spectrometer, forming intact molecular ions, often as protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govnih.gov

The technique is highly sensitive and allows for the detection of carbamates at very low concentrations. nih.gov Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. nih.gov For many carbamates, a characteristic fragmentation involves the neutral loss of methyl isocyanate (CH₃NCO, -57 Da). nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for separating Methyl (cyclohexylsulfamoyl)carbamate from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of many carbamates due to their thermal instability. usgs.gov The technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. epa.govaustinpublishinggroup.com

For carbamates, reversed-phase HPLC is commonly used, where a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol) is used with a nonpolar stationary phase. epa.govaustinpublishinggroup.comthermofisher.com Detection can be achieved using a UV detector, but for enhanced sensitivity and selectivity, post-column derivatization followed by fluorescence detection is often employed. thermofisher.comazdeq.gov In this method, the separated carbamates are hydrolyzed to form methylamine, which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent derivative. thermofisher.comazdeq.gov

Table 2: Example HPLC Conditions for Carbamate Separation

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate ~1.0 - 2.0 mL/min
Detection UV or Fluorescence (with post-column derivatization)

Data based on general methods for N-methylcarbamate analysis. usgs.govepa.govaustinpublishinggroup.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and assessing purity. libretexts.org In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase (eluent). libretexts.org

The separation is based on the differential affinity of the compound for the stationary and mobile phases, which results in different migration distances up the plate. The position of the compound is characterized by its retention factor (Rf value). analyticaltoxicology.com Visualization of the spots can be done under UV light or by using a chemical staining reagent. ajrconline.org For carbamates, various chromogenic spray reagents can be used for detection, which often react with the carbamate or its hydrolysis products to form colored spots. ajrconline.org

Table 3: Mentioned Compounds

Compound Name
This compound
Methyl N-cyclohexylcarbamate
Methyl isocyanate
o-phthalaldehyde

Flash Column Chromatography

Flash column chromatography is a crucial purification technique in the synthesis of "this compound," facilitating the rapid and efficient separation of the target compound from unreacted starting materials, byproducts, and other impurities. This method utilizes a stationary phase, typically silica gel, and a mobile phase, an organic solvent or a mixture of solvents, to separate compounds based on their differential partitioning between the two phases. The process is expedited by applying positive pressure, which accelerates the flow of the mobile phase through the column.

While specific experimental data for the flash column chromatography of "this compound" is not extensively detailed in publicly available literature, the purification of structurally analogous sulfonylurea and carbamate compounds provides a strong basis for establishing effective chromatographic conditions. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Stationary Phase:

For compounds in the sulfonylurea class, silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most commonly employed stationary phase. The slightly acidic nature of standard silica gel is generally compatible with sulfonylureas. However, for compounds that may be sensitive to acid, neutral or deactivated silica gel can be utilized.

Mobile Phase (Eluent):

The choice of the mobile phase is determined by the polarity of the target compound and the impurities to be removed. A systematic approach to selecting an appropriate eluent system often begins with thin-layer chromatography (TLC) analysis to screen various solvent mixtures. For "this compound," which possesses moderate polarity, a combination of a non-polar solvent and a more polar solvent is typically effective.

Commonly used solvent systems for the purification of related compounds include gradients of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol (B129727). The optimal ratio is determined by achieving a retention factor (Rf) for the target compound in the range of 0.2-0.4 on TLC, which generally translates to good separation on a flash column.

General Procedure and Findings:

In a typical purification protocol for a compound structurally similar to "this compound," the crude reaction mixture is first concentrated under reduced pressure. The resulting residue can be loaded onto the column using either a dry-loading or wet-loading technique. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being placed on top of the column, is often preferred as it can lead to better resolution.

The column is then eluted with the chosen solvent system. The elution may be performed isocratically (with a constant solvent composition) or with a gradient (where the proportion of the more polar solvent is gradually increased). Gradient elution is particularly useful for separating compounds with a wide range of polarities. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the purified "this compound" are then combined and the solvent is removed in vacuo to yield the final product.

The following interactive data table summarizes typical parameters that would be considered and optimized for the flash column chromatographic purification of "this compound," based on established methods for related sulfonylurea compounds.

ParameterTypical Value/ChoiceRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds, providing good resolution.
Mobile Phase System Hexane/Ethyl Acetate or Dichloromethane/MethanolOffers a tunable polarity range to effectively elute the target compound while separating it from impurities.
Elution Mode Gradient ElutionAllows for the efficient removal of both less polar and more polar impurities.
Loading Method Dry LoadingOften results in sharper bands and improved separation.
Monitoring Thin-Layer Chromatography (TLC)Enables rapid analysis of fractions to identify the pure product.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Hydrolysis Pathways of the Carbamate (B1207046) Ester

The carbamate ester group is a key site for hydrolytic degradation. The stability of this group is significantly influenced by pH. Generally, the hydrolysis of carbamates is an important degradation pathway. researchgate.netclemson.edu

In alkaline solutions, two primary competing mechanisms are proposed for the hydrolysis of O-aryl carbamates, which serve as a model for this structure. nih.gov

BAC2 Mechanism : This pathway involves a direct nucleophilic attack by a hydroxide (B78521) anion on the carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the corresponding alcohol, carbamic acid, and ultimately the amine and carbon dioxide. nih.gov

E1cB Mechanism : This elimination-addition pathway involves the initial deprotonation of the carbamate nitrogen. This is followed by the formation of an isocyanate intermediate, which is then rapidly hydrolyzed to produce the amine and carbon dioxide. nih.gov

Transcarbamoylation Reactions Involving the Methyl Ester

Transcarbamoylation is a chemical reaction that involves the conversion of one carbamate ester into another by reaction with an alcohol. nih.gov This process is relevant to the methyl ester portion of Methyl (cyclohexylsulfamoyl)carbamate, where the methoxy (B1213986) group (-OCH₃) could be displaced by a different alkoxy group (-OR').

This reaction can be an efficient process, often conducted under mild, base-catalyzed conditions at moderate temperatures. nih.gov The mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the carbamate. While extensively studied in the context of polyurethane chemistry for synthesis and recycling, the principles apply to smaller molecules. nih.govresearchgate.net The reaction is reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol.

Reactions and Transformations of the Sulfamoyl Group

The sulfonylurea bridge [-SO₂-NH-C(O)-] is the most reactive part of the molecule and a central point for chemical transformations. The primary degradation pathway for sulfonylurea-type compounds is the cleavage of this bridge. nih.govnih.gov This cleavage can occur at the sulfonyl-nitrogen (S-N) bond or the carbonyl-nitrogen (C-N) bond, leading to the formation of a cyclohexylsulfonamide and a methyl carbamate derivative, or cyclohexylsulfamic acid and a corresponding amine after further decomposition.

Under certain conditions, particularly in basic media, an alternative pathway known as bridge contraction can occur. usda.govresearchgate.net This transformation does not cleave the molecule into two separate parts but rather rearranges the sulfonylurea bridge. Computational studies on related sulfonylureas suggest this reaction proceeds through a five-membered transition state. researchgate.net Photolytic cleavage of the sulfonamide bond has also been observed upon irradiation with UV light at specific wavelengths (e.g., below 300 nm), suggesting that sunlight can contribute to the degradation of such compounds. acs.orgnih.gov

Functional Group Interconversions on the Cyclohexyl Ring

The cyclohexyl ring is a saturated aliphatic moiety and is generally more chemically stable than the sulfonylurea bridge or the carbamate ester. However, it is susceptible to oxidative transformations, which are common in metabolic pathways of related compounds.

The most common functional group interconversion on a cyclohexyl ring is hydroxylation. This reaction involves the conversion of a carbon-hydrogen (C-H) bond to a carbon-hydroxyl (C-OH) group. In biological systems, this is often mediated by enzymes like cytochrome P450 monooxygenases. This transformation increases the polarity of the molecule, which can facilitate further reactions or excretion. While specific studies on this compound are limited, this pathway is a well-established metabolic route for many drugs and xenobiotics containing cyclohexyl rings.

Studies of Reaction Kinetics and Thermodynamics

Kinetic studies of related sulfonylurea herbicides reveal that their hydrolytic degradation typically follows first-order kinetics. tandfonline.com The rate of this degradation is highly dependent on both pH and temperature. nih.govnih.gov

Effect of pH : The hydrolysis rate is slowest under neutral pH conditions (around pH 7). The rate significantly increases in both acidic (pH < 5) and alkaline (pH > 8) environments. usda.govtandfonline.com

Effect of Temperature : As with most chemical reactions, the rate of hydrolysis increases with temperature. Studies have quantified this relationship, showing a several-fold increase in the degradation rate with a rise in temperature from 10°C to 50°C. tandfonline.com

The activation energy (Ea), which is the minimum energy required to initiate the hydrolytic degradation, has been calculated for structurally similar molecules, providing insight into the energy barrier of the reaction. For example, the activation energy for the hydrolysis of the sulfonylurea herbicide Sulfosulfuron was calculated to be 63.87 kJ mol−1. tandfonline.com Thermodynamic studies on the decomposition of urea (B33335) and its derivatives show complex pathways involving multiple equilibria between reactants and by-products in different phases. rsc.orgresearchgate.net

Table 1: Influence of pH and Temperature on the Hydrolysis Half-Life (t₁/₂) of Structurally Related Sulfonylurea Compounds
CompoundpHTemperature (°C)Half-Life (t₁/₂)Reference
Sulfosulfuron4.0Not Specified9.24 days tandfonline.com
Sulfosulfuron9.2Not Specified14.14 days tandfonline.com
Pyrazosulfuron ethyl3.025Approx. 2 days usda.gov
Pyrazosulfuron ethyl7.025> 100 days usda.gov
Pyrazosulfuron ethyl9.025Approx. 15 days usda.gov

Investigation of Reaction Intermediates

The mechanisms of the various transformation pathways of this compound involve several key reaction intermediates. The identification or theoretical postulation of these transient species is crucial for a complete understanding of the reaction mechanisms.

Tetrahedral Intermediates : In the base-catalyzed (BAC2) hydrolysis of the carbamate ester, a tetrahedral intermediate is formed when a hydroxide ion attacks the carbonyl carbon. The collapse of this unstable intermediate drives the reaction forward. nih.gov

Isocyanate Intermediates : The alternative E1cB hydrolysis pathway for carbamates proceeds through the formation of an isocyanate (-N=C=O) intermediate following the deprotonation of the carbamate nitrogen. This intermediate is highly reactive towards water. nih.gov

Five-Membered Transition State : For the bridge contraction reaction of the sulfonylurea group, computational studies strongly suggest a mechanism that proceeds through a five-membered transition state, which facilitates the intramolecular rearrangement. researchgate.net

Table 2: Key Intermediates in Proposed Transformation Pathways
Transformation PathwayKey Intermediate/Transition StateDescriptionReference
Carbamate Hydrolysis (BAC2)Tetrahedral IntermediateFormed by nucleophilic attack of OH⁻ on the carbonyl carbon. nih.gov
Carbamate Hydrolysis (E1cB)IsocyanateFormed via elimination after deprotonation of the carbamate nitrogen. nih.gov
Sulfonylurea Bridge ContractionFive-Membered Transition StateAn intramolecular cyclic arrangement facilitating the rearrangement of the sulfonylurea bridge. researchgate.net

Computational Chemistry and Theoretical Analysis

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the fundamental principles of quantum theory, are employed to elucidate the electronic structure and energetic properties of a molecule. nih.gov For Methyl (cyclohexylsulfamoyl)carbamate, methods like Density Functional Theory (DFT) would be particularly suitable, offering a balance between computational cost and accuracy. nih.gov Such studies are foundational for understanding the molecule's intrinsic stability, reactivity, and spectroscopic characteristics.

Electronic structure calculations are pivotal for understanding the distribution of electrons within the this compound molecule. These calculations reveal critical information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's chemical reactivity and kinetic stability. aip.org

The energy gap between the HOMO and LUMO, for instance, indicates the molecule's susceptibility to electronic excitation. A smaller gap suggests higher reactivity. In a hypothetical DFT study on this compound, one could expect results similar to those for related sulfonylurea compounds. aip.org These calculations would also map the electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is key to understanding its intermolecular interactions.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: This data is illustrative and based on typical values for similar sulfonylurea compounds.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Before other properties can be accurately calculated, the most stable three-dimensional structure of this compound must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule with multiple rotatable bonds, such as the cyclohexyl ring and the sulfamoylcarbamate linkage, multiple stable conformations (conformers) may exist.

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. For this compound, a PES map could be generated by systematically varying key dihedral angles (torsional angles) around the S-N and N-C bonds of the sulfamoylcarbamate core.

This mapping helps to understand the energy barriers between different conformers. By identifying the low-energy pathways on the PES, one can understand the dynamics of conformational changes. For related tertiary carbamates, 2D PES scans have been used to compellingly reveal complex rotation-inversion pathways and the associated energy barriers.

Quantum mechanical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state is a specific molecular configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. For any potential reaction involving this compound, such as its synthesis or degradation, QM methods can be used to locate the TS structure.

By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a critical factor in understanding the reaction rate. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

QM calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. Each vibrational mode involves specific atomic motions, such as the stretching of the S=O and C=O bonds or the bending of N-H bonds in this compound.

By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is an invaluable tool for interpreting experimental spectra, helping to assign specific peaks to particular vibrational modes. For instance, a theoretical study on a sulfonylurea molecule calculated harmonic vibrational wavenumbers to understand its infrared spectrum. aip.org

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: This data is representative and based on typical ranges for the specified functional groups.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretch~3300
C-H (cyclohexyl)Stretch2850-2950
C=O (carbamate)Stretch~1720
S=O (sulfonyl)Asymmetric Stretch~1350
S=O (sulfonyl)Symmetric Stretch~1160

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM methods provide highly accurate information about static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. researchgate.net

For a molecule like this compound, MD simulations can be used to explore its conformational landscape more extensively than static QM calculations. By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different conformational states and to understand the flexibility of different parts of the molecule, such as the cyclohexyl ring. These simulations provide a more realistic picture of the molecule's behavior in a solution or biological environment, which is crucial for understanding its interactions with other molecules. mdpi.com

Thermodynamic Modeling of Carbamate (B1207046) Systems

Thermodynamic modeling is crucial for understanding the stability, reactivity, and equilibrium behavior of chemical systems. For a molecule like this compound, this involves calculating fundamental thermodynamic properties that govern its formation and reactions.

The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are key indicators of a compound's thermodynamic stability. These values can be determined computationally using various quantum chemical methods. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for such calculations on carbamates and related molecules. researchgate.netacs.org The process involves:

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequency analysis is performed at the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

Energy Calculation: The total electronic energy of the molecule is calculated.

Thermodynamic Property Calculation: Using the calculated energies and statistical mechanics principles, the enthalpy and Gibbs free energy are determined.

These calculations can be performed for the gaseous phase and extended to solution phases using implicit or explicit solvation models. acs.org A thermodynamic cycle is often used to calculate the free energy of reaction in a solution from the gas-phase free energy and the solvation energies of reactants and products. researchgate.net

Table 1: Illustrative Thermodynamic Data Calculation Approach This table is illustrative, showing the type of data that would be generated from a computational study, as specific values for this compound are not available in the literature.

ParameterComputational MethodTypical Basis SetPhaseCalculated Value (Hypothetical)
Enthalpy of Formation (ΔHf°)DFT (B3LYP)6-311++G(d,p)Gas-XXX.X kJ/mol
Gibbs Free Energy of Formation (ΔGf°)DFT (B3LYP)6-311++G(d,p)Gas-YYY.Y kJ/mol
Solvation Free EnergyPCM/SMD6-311++G(d,p)Aqueous-ZZ.Z kJ/mol

Carbamates can be formed through the reaction of an amine with carbon dioxide. The stability of the resulting carbamate is a critical factor in processes like CO2 capture. acs.org For this compound, the relevant equilibrium would involve its formation or hydrolysis. The equilibrium constant (Keq) for such a reaction can be calculated from the standard Gibbs free energy change (ΔG°rxn) using the equation ΔG°rxn = -RT ln(Keq).

Computational studies on amino acids and alkanolamines have extensively modeled carbamate stability constants. researchgate.netacs.org A similar approach could be applied to the sulfamoylcarbamate moiety. This involves calculating the Gibbs free energies of the reactants and products of the relevant equilibrium reaction, allowing for the determination of the equilibrium constant and how it changes with temperature. This is particularly important as carbamate stability can be highly temperature-dependent. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjetir.org While often used in drug discovery, it can also be applied in a non-pharmacological context to study the theoretical binding modes of a molecule like this compound with various proteins or macromolecules.

For structurally related sulfonylureas, docking studies have been performed to understand their interaction with target proteins. nih.govproquest.com A theoretical docking study of this compound would involve:

Selection of a Target Protein: A relevant protein, perhaps one involved in environmental interactions or a known binding partner for sulfonylureas, would be selected. Its 3D structure would be obtained from a repository like the Protein Data Bank (PDB). nih.gov

Ligand and Receptor Preparation: The 3D structure of this compound would be generated and energy-minimized. The protein structure would be prepared by adding hydrogen atoms and removing water molecules.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active or binding site of the protein. nih.govjetir.org The program would generate multiple possible binding poses.

Analysis of Interactions: The resulting poses would be scored based on their binding affinity (e.g., Glide XP score). nih.gov The best poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein. nih.gov

These studies provide valuable insights into the potential molecular recognition mechanisms, even without a specific pharmacological goal. jetir.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. researchgate.netnih.gov For this compound, QSPR models could be developed to predict properties like solubility, boiling point, or partitioning behavior.

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. wiley.com Thousands of descriptors can be calculated and are generally classified into several categories: researchgate.netacs.org

0D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

1D Descriptors: Based on lists of structural fragments (e.g., count of functional groups).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Dependent on the 3D coordinates of the atoms (e.g., molecular volume, surface area, shape indices).

Quantum-Chemical Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment). acs.orgucsb.edu

For this compound, software like DRAGON or PaDEL-Descriptor would be used to calculate a large pool of these descriptors from its optimized 3D structure. nih.gov

Table 2: Examples of Molecular Descriptors for QSPR Modeling This table provides examples of descriptor types that would be calculated for this compound.

Descriptor ClassSpecific ExampleInformation Encoded
0D (Constitutional)Molecular Weight (MW)Size of the molecule
2D (Topological)Wiener IndexMolecular branching and compactness
3D (Geometrical)Solvent Accessible Surface Area (SASA)Molecular shape and size related to solvent interaction
Quantum-ChemicalHOMO EnergyElectron-donating ability/reactivity ucsb.edu
Quantum-ChemicalDipole MomentMolecular polarity

Once descriptors are calculated for a set of related compounds (a "training set"), a mathematical model is built to correlate these descriptors with an experimentally measured property. sctm.mk This process involves:

Data Set Preparation: A dataset of sulfonylurea or carbamate compounds with known experimental values for a specific property (e.g., pKa) is collected. sctm.mk The dataset is typically split into a training set for model building and a test set for validation. nih.gov

Descriptor Selection: From the large pool of calculated descriptors, the most relevant ones are selected using statistical techniques like Genetic Algorithms (GA) or Stepwise Regression to avoid overfitting. sctm.mknih.gov

Model Building: A regression method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms (e.g., Support Vector Machines, Neural Networks), is used to create the mathematical equation linking the selected descriptors to the property. acs.org

Model Validation: The model's predictive power is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with the test set. nih.govnih.gov

Such QSPR models, once validated, could be used to accurately predict the physicochemical properties of new or untested compounds like this compound, accelerating research and reducing the need for extensive experimental measurements. rsc.orgnih.gov

Structure Activity Relationships Sar and Structure Property Relationships Spr in Carbamate Derivatives

Influence of the N-Cyclohexylsulfamoyl Moiety on Molecular Properties

The N-cyclohexylsulfamoyl moiety plays a significant role in defining the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and conformational flexibility. The sulfonamide group within this moiety is a key structural feature found in many therapeutic agents. wikipedia.org

The presence of the cyclohexyl ring, a non-polar and bulky group, generally increases the lipophilicity of the molecule. This can have a profound effect on its absorption, distribution, metabolism, and excretion (ADME) profile. The degree of lipophilicity can be fine-tuned by the introduction of substituents on the cyclohexyl ring.

The sulfamoyl portion of the moiety introduces a sulfonamide group, which is a versatile functional group in medicinal chemistry. nih.gov It can act as a bioisosteric replacement for sulfonamides, sulfamates, or ureas. nih.gov The sulfonamide group is relatively unreactive and rigid, often contributing to the crystalline nature of compounds. wikipedia.org It also has the potential to form electrostatic interactions with biological targets. nih.gov

Table 1: Physicochemical Properties Associated with the N-Cyclohexylsulfamoyl Moiety

Property Influence of Cyclohexyl Group Influence of Sulfamoyl Group
Lipophilicity Increases lipophilicity Can modulate polarity
Hydrogen Bonding Generally does not participate in H-bonding N-H group can act as a hydrogen bond donor; SO2 group can act as a hydrogen bond acceptor
Conformational Flexibility Introduces conformational flexibility through the chair and boat conformations of the ring The sulfonamide bond is relatively rigid
Size and Shape Adds bulk and a three-dimensional character to the molecule Contributes to the overall steric profile
Electronic Effects Generally considered an electron-donating group The SO2 group is strongly electron-withdrawing

Role of the Methyl Ester on Chemical Reactivity

The methyl ester of the carbamate (B1207046) group is a critical determinant of the molecule's chemical reactivity and stability. Carbamates can be considered as hybrid structures of amides and esters, and their stability is influenced by resonance between the amide and carboxyl groups. nih.gov

The methyl ester in "Methyl (cyclohexylsulfamoyl)carbamate" influences its susceptibility to hydrolysis. Carbamate esters can undergo hydrolysis to release the corresponding alcohol (methanol in this case), carbamic acid, and subsequently an amine and carbon dioxide. nih.govnih.gov The rate of hydrolysis can be influenced by factors such as pH and the presence of enzymes. ccl.netrsc.org N-methylcarbamates are generally more resistant to hydrolysis compared to other carbamates. rsc.org

In drug design, the methyl ester of a carbamate can be utilized as a prodrug strategy. nih.govacs.org A stable carbamate might be designed to undergo enzymatic hydrolysis in the body to release an active pharmacological agent. nih.govresearchgate.net The rate of this hydrolysis can be modulated to control the duration of drug action. acs.org

The reactivity of the carbamate ester is also central to its mechanism of action in certain biological contexts. For instance, carbamate insecticides act by carbamylating the active site of acetylcholinesterase. nih.gov

Table 2: Influence of the Methyl Ester on the Reactivity of Carbamates

Aspect Role of the Methyl Ester Consequence
Hydrolytic Stability The nature of the ester group affects the rate of hydrolysis. Methyl esters have specific hydrolysis rates. ccl.netresearchgate.net Influences the compound's shelf-life and in vivo stability.
Prodrug Potential Can be designed to be cleaved by esterases in the body. acs.orgresearchgate.net Allows for the controlled release of an active compound.
Reactivity with Nucleophiles The carbonyl carbon of the ester is electrophilic and can react with nucleophiles. This is the basis for the mechanism of action of some carbamate-based inhibitors.
Solubility The ester group can influence the overall polarity and solubility of the molecule. Affects formulation and bioavailability.

Impact of Substituents on the Cyclohexyl Ring

The introduction of substituents on the cyclohexyl ring can significantly alter the molecule's biological activity and physicochemical properties. The nature, size, position, and stereochemistry of these substituents are all important factors in SAR studies. libretexts.orgresearchgate.net

The position of substituents on the cyclohexyl ring is also crucial. For instance, in 1,4-disubstituted cyclohexanes, a trans configuration is often more stable as it allows both substituents to be in the equatorial position, minimizing steric hindrance. utexas.edu The specific orientation of substituents can be critical for optimal binding to a biological target. acs.org

Table 3: Predicted Effects of Hypothetical Substituents on the Cyclohexyl Ring

Substituent Position Predicted Effect on Lipophilicity Potential Impact on Biological Activity
Methyl (-CH3) 4-position Increase May enhance binding through hydrophobic interactions.
Hydroxyl (-OH) 4-position Decrease Could introduce a hydrogen bonding interaction with the target.
Fluoro (-F) 4-position Minor Increase Can alter electronic properties and metabolic stability.
Amino (-NH2) 4-position Decrease May introduce a positive charge at physiological pH, affecting solubility and binding.

Stereochemical Effects on Chemical and Biochemical Interactions

The stereochemistry of the cyclohexyl ring and any chiral centers within the molecule can have a profound impact on its biological activity. biomedgrid.com Stereoisomers of a drug can exhibit significantly different pharmacological and toxicological properties. biomedgrid.com

The cyclohexyl ring exists predominantly in a chair conformation. utexas.edu For a substituted cyclohexane (B81311), the substituents can be in either an axial or an equatorial position. libretexts.org Equatorial positions are generally more stable for bulky substituents to avoid 1,3-diaxial interactions, which cause steric strain. openochem.org The preferred conformation of the cyclohexyl ring will determine the three-dimensional arrangement of the substituents and thus how the molecule presents itself to a biological target. youtube.comopenstax.org

The cis/trans isomerism in disubstituted cyclohexanes is a critical factor. libretexts.org For example, in a 1,4-disubstituted cyclohexane, the trans isomer typically has both substituents in equatorial positions in the more stable chair conformation, while the cis isomer has one axial and one equatorial substituent. dundee.ac.uk This difference in spatial arrangement can lead to significant differences in binding affinity and biological activity. dundee.ac.ukacs.org

Table 4: Stereochemical Considerations for Cyclohexyl Derivatives

Stereochemical Feature Description Impact on Interactions
Chair Conformation The most stable conformation of the cyclohexane ring. Determines the axial/equatorial orientation of substituents.
Axial vs. Equatorial Position Substituents can occupy either an axial or an equatorial position. Equatorial is often favored for larger groups. libretexts.org The orientation of functional groups is critical for receptor binding.
Cis/Trans Isomerism In disubstituted cyclohexanes, substituents can be on the same side (cis) or opposite sides (trans) of the ring. libretexts.org Can lead to different three-dimensional shapes and biological activities. dundee.ac.uk
Enantiomers If the molecule is chiral, it can exist as non-superimposable mirror images. Enantiomers can have different affinities for chiral biological targets like receptors and enzymes. biomedgrid.com

Exploration of Linker Modifications (e.g., Urea (B33335), Sulfamide)

The carbamate linkage in "this compound" can be conceptually compared to other common linker moieties in medicinal chemistry, such as urea and sulfamide (B24259) groups. These groups can act as bioisosteres, meaning they have similar steric and electronic properties and can be interchanged to modulate a compound's properties. nih.gov

Urea Linkage: Urea groups are known to be good hydrogen bond donors and acceptors and are often more rigid than carbamates. Replacing a carbamate with a urea could enhance binding to a target through additional hydrogen bonding interactions. rsc.org However, ureas generally have different solubility and metabolic stability profiles compared to carbamates. nih.gov

Sulfamide Linkage: The sulfamide group is another potential bioisostere for the carbamate linkage. nih.gov Sulfamides have the ability to form several electrostatic interactions with protein targets. nih.gov They are generally considered to be metabolically stable. richmond.edu The geometry of the sulfamide linker is different from that of a carbamate, which could alter the orientation of the connected molecular fragments and impact biological activity.

Table 5: Comparison of Carbamate, Urea, and Sulfamide Linkers

Linker Key Structural Features Hydrogen Bonding Potential General Stability
Carbamate (-NH-CO-O-) Planar amide-like portion. One H-bond donor (NH), one H-bond acceptor (C=O). Generally stable, but can be hydrolyzed. nih.gov
Urea (-NH-CO-NH-) Planar and rigid. Two H-bond donors (NH), one H-bond acceptor (C=O). Generally metabolically stable.
Sulfamide (-NH-SO2-NH-) Tetrahedral geometry around sulfur. Two H-bond donors (NH), two H-bond acceptors (SO2). nih.gov Generally metabolically stable. richmond.edu

Advanced Research Avenues and Future Directions

Development of Enantioselective Synthetic Routes for Chiral Analogs

The synthesis of single-enantiomer compounds is critical in medicinal chemistry and materials science, as chirality often dictates biological activity and material properties. While the parent molecule, Methyl (cyclohexylsulfamoyl)carbamate, is achiral, the introduction of stereocenters on the cyclohexyl ring or derivatization of the carbamate (B1207046) would necessitate enantioselective synthetic strategies.

Future research could focus on adapting established asymmetric synthesis methods to produce chiral analogs. Catalytic asymmetric conversion of carbon dioxide with amines and cyclic diaryliodoniums has been shown to produce axially chiral carbamates with high enantioselectivity, a method that could potentially be adapted for sulfamoyl-containing precursors. rsc.org Another promising approach involves the N-carbamate group itself assisting in stereoselective transformations. For instance, neighboring N-carbamate groups have been shown to participate in double SN2 processes to create chiral vicinal amino sulfides with a retention of configuration. nih.gov Similarly, the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates offers a pathway to diastereomerically pure α-hydroxy amides, demonstrating the carbamate moiety's potential to direct stereochemistry. nih.gov Research into chiral bifunctional catalysts, such as those used for the enantioselective construction of chiral sulfides, could also be explored to control the stereochemistry of reactions involving sulfamoyl carbamate analogs. researchgate.net

Key research objectives in this area would include:

Asymmetric Hydrogenation: Developing catalytic systems for the enantioselective hydrogenation of a cyclohexene (B86901) precursor to introduce defined stereocenters on the cyclohexyl ring.

Chiral Auxiliaries: Employing chiral auxiliaries attached to the carbamate or sulfamoyl nitrogen to direct stereoselective additions or modifications to the molecule.

Kinetic Resolution: Separating racemic mixtures of chiral analogs using enzymatic or catalytic kinetic resolution to isolate pure enantiomers.

Design of Photoresponsive or Thermally Labile Carbamate Systems

Carbamates are widely used as protecting groups in organic synthesis due to their stability and the availability of various methods for their removal under specific conditions. masterorganicchemistry.comchem-station.com This inherent characteristic can be exploited to design "smart" molecular systems based on the sulfamoyl carbamate scaffold that respond to external stimuli like heat or light.

Thermally Labile Systems: Thermolabile protecting groups (TPGs) are removed by increasing temperature, offering a mild deprotection method. wikipedia.org The stability of a carbamate can be tuned by modifying its electronic and steric properties. For the this compound system, future work could involve designing analogs where the carbamate linkage is engineered to cleave at a specific temperature. This could be achieved by introducing sterically bulky groups that favor intramolecular cyclization and cleavage upon heating. wikipedia.org Such thermally responsive compounds could act as controlled-release agents or as triggers for polymerization processes.

Photoresponsive Systems: The incorporation of photolabile groups, such as an o-nitrobenzyl group, into the carbamate structure could render the molecule sensitive to UV light. Irradiation would cleave the carbamate, releasing the constituent amine and other fragments. This approach could be used to develop photoresists, light-triggered drug delivery systems, or photodynamic therapy agents.

Potential research directions are summarized in the table below.

StimulusApproachPotential Application
Heat Introduction of sterically hindered groups to promote thermal cyclization and cleavage.Controlled-release systems, thermally initiated polymerization.
Light (UV) Incorporation of photolabile groups (e.g., o-nitrobenzyl) into the carbamate structure.Photolithography, light-activated drug delivery, photocleavable linkers.
pH Change Design of acid-sensitive carbamates (e.g., Boc-type analogs) for cleavage in acidic environments. researchgate.netpH-responsive material degradation, targeted release in acidic tissues.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how new molecules are designed and synthesized. rjptonline.org These computational tools can be applied to the this compound scaffold to accelerate the discovery of new derivatives with desired properties.

AI/ML models can be trained on large datasets of known chemical reactions to predict the outcomes of novel synthetic steps. semanticscholar.orgresearchgate.netnih.gov For sulfamoyl carbamates, this means predicting the most likely product, yield, and optimal reaction conditions for derivatization, saving significant time and resources in the lab. rjptonline.org A typical workflow involves representing reactants and reagents as molecular fingerprints or graphs and using a neural network to forecast the resulting product. nih.govacs.org Such models have demonstrated high accuracy in predicting the major product from a list of computer-generated candidates. researchgate.net

Beyond synthesis prediction, AI can be used for de novo design of new compounds. By defining a set of desired properties (e.g., specific biological activity, material characteristics), generative models can propose novel sulfamoyl carbamate structures that are likely to exhibit those properties. This approach can rapidly explore a vast chemical space to identify promising candidates for synthesis and testing.

AI/ML ApplicationDescriptionImpact on Sulfamoyl Carbamate Research
Synthesis Prediction Models predict the products and yields of chemical reactions based on reactants and conditions. nih.govOptimization of synthetic routes for new analogs; reduction of failed experiments.
De Novo Design Generative algorithms create novel molecular structures based on desired property profiles.Rapid identification of new compounds for specific applications (e.g., medicinal, materials).
Property Prediction Quantitative Structure-Activity Relationship (QSAR) models predict physical, chemical, or biological properties.Prioritization of synthetic targets; screening of virtual libraries before synthesis.

Exploration of Self-Assembly and Supramolecular Chemistry Involving Sulfamoyl Carbamate Moieties

The this compound molecule contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O and S=O oxygen atoms), making it an excellent candidate for building ordered supramolecular structures through self-assembly. These non-covalent interactions can guide molecules to form well-defined architectures like gels, liquid crystals, or nanotubes.

Recent studies have shown that simple carbamate-containing molecules can self-assemble into complex structures, such as reverse-micelle-like tetrameric clusters, driven by a network of hydrogen bonds. nih.gov This self-assembly was found to enable cooperative CO2 capture. nih.gov The sulfamoyl carbamate moiety offers a similar, yet distinct, set of hydrogen bonding sites. The directionality and strength of the N-H···O=S and N-H···O=C interactions could be systematically studied to control the formation of one-, two-, or three-dimensional networks.

Future research in this area would involve:

Crystal Engineering: Systematically modifying the molecular structure to control the packing of molecules in the solid state, aiming to create materials with specific optical or electronic properties.

Organogel Formation: Investigating the ability of designed sulfamoyl carbamate derivatives to form organogels in various solvents, where the molecules create a fibrous network that immobilizes the solvent.

Liquid Crystal Design: Modifying the molecular shape, for example, by adding long alkyl chains or rigid aromatic groups, to promote the formation of liquid crystalline phases.

Investigation of this compound as a Reactive Intermediate in Polymer Science and Materials Chemistry

The functional groups within this compound present opportunities for its use as a monomer or precursor in the synthesis of novel polymers and materials.

Polyurethanes are a major class of polymers typically synthesized from the reaction of isocyanates with polyols. wikipedia.org However, the high toxicity of isocyanates has driven research into alternative, isocyanate-free synthetic routes. researchgate.net Carbamates are key precursors in many of these sustainable methods. researchgate.netrsc.org

This compound could serve as a monomer in polycondensation reactions. The transcarbamoylation reaction, where a carbamate reacts with an alcohol or amine to form a new carbamate or urea (B33335) linkage, is a viable method for synthesizing polyurethanes without isocyanates. acs.org By designing a diol or diamine analog of this compound, it could be polymerized with other comonomers to create novel polyurethane or polyurea analogs. The incorporation of the bulky cyclohexylsulfamoyl group into the polymer backbone would be expected to significantly influence the material's properties, potentially increasing its thermal stability, altering its solubility, and enhancing its rigidity. The presence of the sulfamoyl group could also improve adhesion and flame-retardant properties.

The reactivity of the carbamate and sulfamoyl groups allows for the chemical modification (derivatization) of the molecule to create precursors for advanced materials. researchgate.net For example, the N-H protons can be deprotonated and the molecule can be grafted onto surfaces or other polymer backbones to create functional materials.

Potential derivatization strategies include:

Functionalization of the Cyclohexyl Ring: Introducing reactive groups like hydroxyl, amino, or carboxylic acid moieties onto the cyclohexyl ring would allow the molecule to be covalently bonded to other materials.

Polymerizable Analogs: Creating an analog where the methyl group of the carbamate is replaced with a polymerizable group (e.g., an acrylate (B77674) or vinyl group). This monomer could then be used in free-radical polymerization to create polymers with pendant cyclohexylsulfamoyl groups. These pendant groups could impart unique properties such as increased hydrophobicity or specific binding capabilities.

Surface Modification: The molecule could be used to modify the surface of materials like silica (B1680970) or metal oxides. The sulfamoyl or carbamate groups could act as anchoring points, creating a hydrophobic and chemically distinct surface layer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.